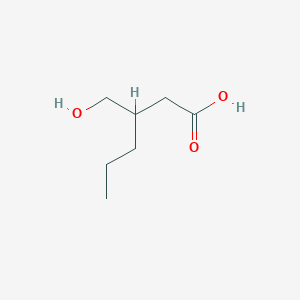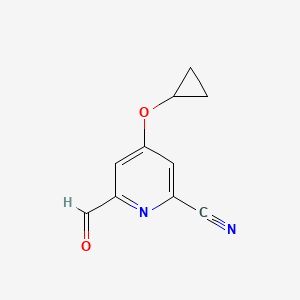
4-Cyclopropoxy-6-formylpicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-6-formylpicolinonitrile is an organic compound with the molecular formula C10H8N2O2 It is a derivative of picolinonitrile, featuring a cyclopropoxy group at the 4-position and a formyl group at the 6-position
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-6-formylpicolinonitrile typically involves multi-step organic reactions. One common method involves the use of isonitrosoacetophenone hydrazone and chloroacetonitrile as starting materials. The reaction proceeds through a series of steps, including the formation of a 1,2,4-triazine intermediate, which is then transformed into the desired picolinonitrile derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-6-formylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-6-formylpicolinonitrile has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-6-formylpicolinonitrile involves its interaction with specific molecular targets. For instance, its derivatives can act as ligands for metal complexes, influencing their catalytic and photophysical properties . The formyl and nitrile groups play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-6-formylpicolinonitrile can be compared with other picolinonitrile derivatives, such as 3-(4-methoxyphenyl)-6-formylpicolinonitrile . While both compounds share a similar core structure, the presence of different substituents (cyclopropoxy vs. methoxyphenyl) imparts distinct properties and reactivities. The cyclopropoxy group in this compound provides unique steric and electronic effects, making it a valuable compound for specific applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it an important building block for the synthesis of complex molecules and materials. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
4-cyclopropyloxy-6-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-5-7-3-10(14-9-1-2-9)4-8(6-13)12-7/h3-4,6,9H,1-2H2 |
InChI-Schlüssel |
JIWOMPWCOVPGIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=NC(=C2)C#N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803507.png)
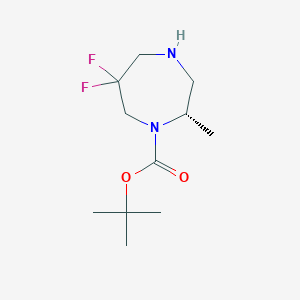
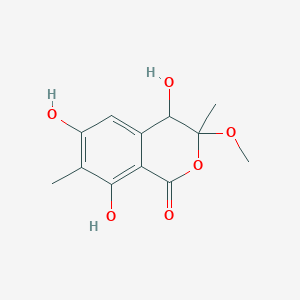

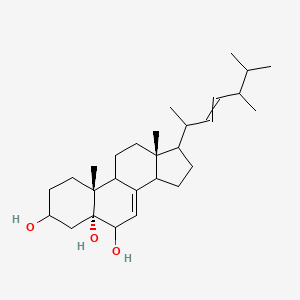
![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
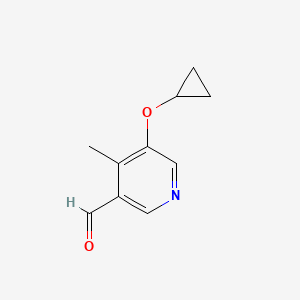

![3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole](/img/structure/B14803556.png)
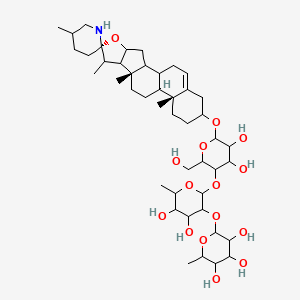

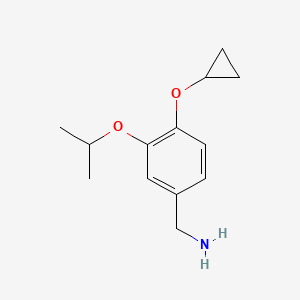
![N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14803578.png)
